molecular formula C27H21NOS2 B14113748 10-(4-benzoylphenyl)-2-(ethylsulfanyl)-10H-phenothiazine

10-(4-benzoylphenyl)-2-(ethylsulfanyl)-10H-phenothiazine

Cat. No.: B14113748
M. Wt: 439.6 g/mol
InChI Key: XOLOQBFQIHEHNQ-UHFFFAOYSA-N
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Description

(4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Phenothiazine Core: This step involves the cyclization of appropriate precursors to form the phenothiazine core.

    Introduction of the Ethylthio Group: The ethylthio group can be introduced via nucleophilic substitution reactions.

    Attachment of the Phenylmethanone Moiety: This step may involve Friedel-Crafts acylation to attach the phenylmethanone group to the phenothiazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylmethanone moiety can be reduced to the corresponding alcohol.

    Substitution: The phenothiazine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Chemistry

Biology

Phenothiazine derivatives are known for their biological activity, including antimicrobial, antitumor, and anti-inflammatory properties. This compound may be investigated for similar activities.

Medicine

Given the pharmacological relevance of phenothiazine derivatives, (4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone may be explored for its potential as an antipsychotic or antiemetic agent.

Industry

This compound may find applications in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone would depend on its specific application. In medicinal chemistry, phenothiazine derivatives typically exert their effects by interacting with neurotransmitter receptors in the brain, such as dopamine and serotonin receptors. The ethylthio and phenylmethanone groups may modulate the compound’s binding affinity and selectivity for these receptors.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic phenothiazine derivative.

    Promethazine: An antiemetic and antihistamine phenothiazine derivative.

    Thioridazine: Another antipsychotic phenothiazine derivative.

Uniqueness

(4-(2-(Ethylthio)-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is unique due to the presence of the ethylthio group and the phenylmethanone moiety, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives.

Properties

Molecular Formula

C27H21NOS2

Molecular Weight

439.6 g/mol

IUPAC Name

[4-(2-ethylsulfanylphenothiazin-10-yl)phenyl]-phenylmethanone

InChI

InChI=1S/C27H21NOS2/c1-2-30-22-16-17-26-24(18-22)28(23-10-6-7-11-25(23)31-26)21-14-12-20(13-15-21)27(29)19-8-4-3-5-9-19/h3-18H,2H2,1H3

InChI Key

XOLOQBFQIHEHNQ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2C4=CC=C(C=C4)C(=O)C5=CC=CC=C5

Origin of Product

United States

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